
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a cyano group, and a glycinamide moiety, making it a versatile candidate for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3-cyanophenylboronic acid pinacol ester with N,N~2~,N~2~-trimethylglycinamide under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of significant quantities. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido-[1,2-a]Benzimidazoles: These compounds share the amino and cyano groups and have shown notable anticancer activity.
4-Cyano Pyrazole: Similar in having a cyano group, this compound is used in various chemical syntheses.
(4-Amino-3-cyanophenyl)boronic acid pinacol ester: Shares the amino and cyano groups and is used as a precursor in organic synthesis.
Uniqueness
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
652139-79-2 |
|---|---|
Formule moléculaire |
C12H16N4O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
N-(4-amino-3-cyanophenyl)-2-(dimethylamino)-N-methylacetamide |
InChI |
InChI=1S/C12H16N4O/c1-15(2)8-12(17)16(3)10-4-5-11(14)9(6-10)7-13/h4-6H,8,14H2,1-3H3 |
Clé InChI |
VQQDLVAJOYBLQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
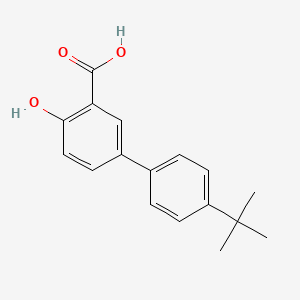
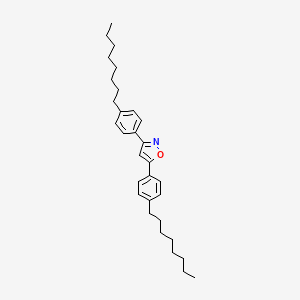
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)
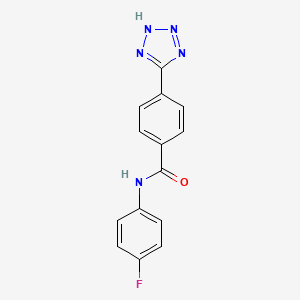
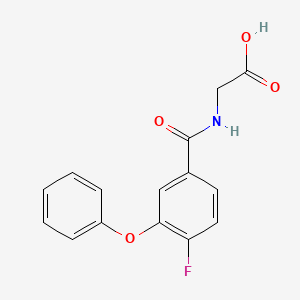
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
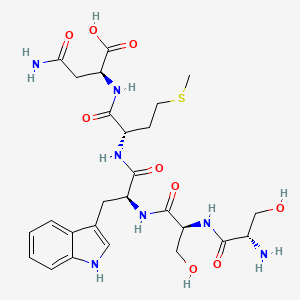
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
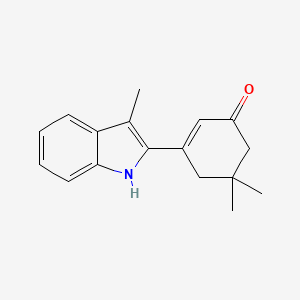
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
